![molecular formula C12H23NO2 B2679121 Tert-butyl (2-methylhex-5-en-3-yl)carbamate CAS No. 1322779-48-5](/img/structure/B2679121.png)
Tert-butyl (2-methylhex-5-en-3-yl)carbamate
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
Molecular Structure Analysis
The molecular formula of Tert-butyl (2-methylhex-5-en-3-yl)carbamate is C12H23NO2 . Its molecular weight is 213.32 .
Scientific Research Applications
Pharmaceutical Development
Tert-butyl (2-methylhex-5-en-3-yl)carbamate is often used in the synthesis of pharmaceutical compounds. Its structure allows it to act as a protecting group for amines, which is crucial during the multi-step synthesis of complex molecules. This protection is necessary to prevent unwanted reactions at the amine site, ensuring the integrity of the desired product .
Organic Synthesis
In organic chemistry, Tert-butyl (2-methylhex-5-en-3-yl)carbamate is utilized as an intermediate in the synthesis of various organic compounds. Its stability and reactivity make it a valuable component in constructing more complex molecules, particularly in the formation of carbamate linkages .
Catalysis Research
This compound is also explored in catalysis research, where it can serve as a ligand or a substrate in catalytic reactions. Its unique structure can influence the activity and selectivity of catalysts, making it a subject of interest in developing new catalytic processes .
Material Science
In material science, Tert-butyl (2-methylhex-5-en-3-yl)carbamate is investigated for its potential in creating novel materials. Its incorporation into polymers or other materials can impart specific properties, such as increased stability or reactivity, which are desirable in various applications.
Biochemical Studies
Researchers use this compound in biochemical studies to understand enzyme interactions and inhibition. Its ability to form stable carbamate bonds makes it useful in studying enzyme mechanisms and developing enzyme inhibitors, which can be crucial for drug discovery .
Agricultural Chemistry
In agricultural chemistry, Tert-butyl (2-methylhex-5-en-3-yl)carbamate is examined for its potential as a pesticide or herbicide. Its chemical properties allow it to interact with biological systems in ways that can inhibit the growth of pests or weeds, contributing to more effective agricultural practices.
These applications highlight the versatility and importance of Tert-butyl (2-methylhex-5-en-3-yl)carbamate in various scientific fields. If you need more detailed information on any specific application, feel free to ask!
NIST Chemistry WebBook ChemicalBook De Gruyter ChemBK Benchchem : ChemicalBook
properties
IUPAC Name |
tert-butyl N-(2-methylhex-5-en-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-7-8-10(9(2)3)13-11(14)15-12(4,5)6/h7,9-10H,1,8H2,2-6H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KULMJAKDQDSUPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC=C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2-methylhex-5-en-3-yl)carbamate |
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